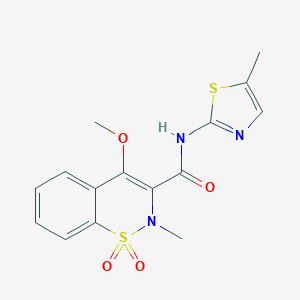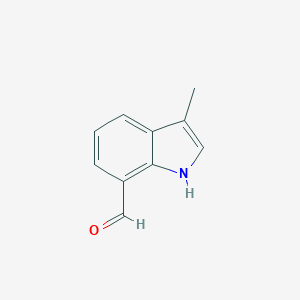
3-Methyl-1H-indole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-indole-7-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the membrane integrity of certain bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methyl-1H-indole-7-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, this compound has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-1H-indole-7-carbaldehyde in lab experiments is its potential as a lead compound for the development of novel drugs. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-1H-indole-7-carbaldehyde. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which may lead to its development as a novel drug.
Métodos De Síntesis
The synthesis of 3-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this method, 3-Methylindole is reacted with an aldehyde in the presence of an acid catalyst to yield 3-Methyl-1H-indole-7-carbaldehyde. Another method involves the condensation of 3-Methylindole with formylphenylboronic acid in the presence of a palladium catalyst. The yield of the product and the purity of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
3-Methyl-1H-indole-7-carbaldehyde has been studied extensively for its potential applications in pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to have potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the synthesis of novel materials such as liquid crystals and polymers.
Propiedades
Número CAS |
140640-09-1 |
|---|---|
Nombre del producto |
3-Methyl-1H-indole-7-carbaldehyde |
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-10-8(6-12)3-2-4-9(7)10/h2-6,11H,1H3 |
Clave InChI |
PVOFCFIQTLYFRL-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C(C=CC=C12)C=O |
SMILES canónico |
CC1=CNC2=C(C=CC=C12)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



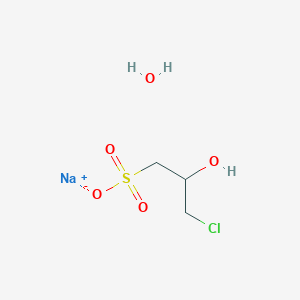
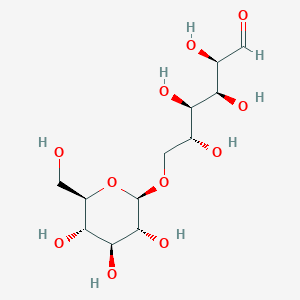
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
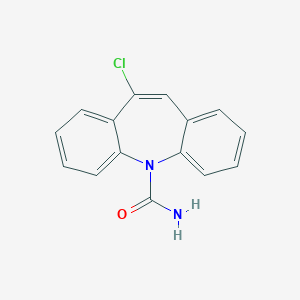
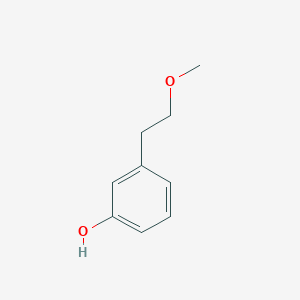
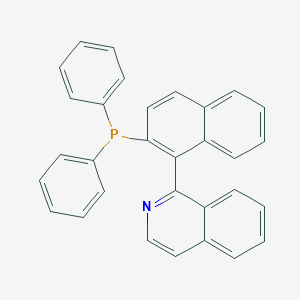
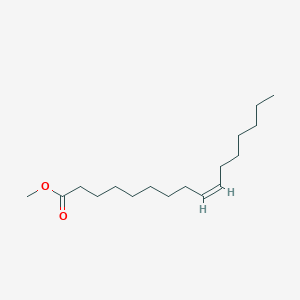

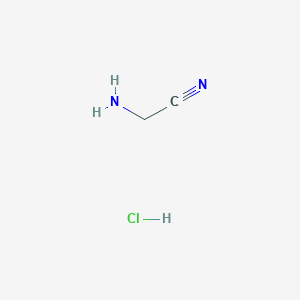
![Benzo[b]thiophene-D6](/img/structure/B130079.png)

![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)

